2-(1H-benzimidazol-2-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide
Description
Chemical Name: 2-(1H-Benzimidazol-2-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide
Molecular Formula: C₁₈H₁₇N₅O (based on structural analogs in , and 6)
Structural Features:
- Core: A benzimidazole ring (1H-benzimidazol-2-yl) linked to an acetohydrazide moiety.
- Substituent: The hydrazide group is conjugated to a phenylethylidene fragment (C₆H₅-C=CH₃) via an E-configuration Schiff base linkage.
Synthesis: Typically synthesized by condensing 2-(1H-benzimidazol-2-yl)acetohydrazide with 1-phenylethanone (acetophenone) in ethanol under acidic conditions (e.g., HCl) .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-1-phenylethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12(13-7-3-2-4-8-13)20-21-17(22)11-16-18-14-9-5-6-10-15(14)19-16/h2-10H,11H2,1H3,(H,18,19)(H,21,22)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEPQBXMHRCXAZ-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=NC2=CC=CC=C2N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=NC2=CC=CC=C2N1)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzimidazol-2-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 255.30 g/mol. The compound features a benzimidazole core, which is known for its pharmacological significance.
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Benzimidazole derivatives have been investigated for their anticancer potential. In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the activation of caspase pathways and modulation of cell cycle arrest .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of lipoxygenase enzymes, which are implicated in inflammatory processes. This suggests potential applications in treating conditions like asthma or arthritis .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of benzimidazole derivatives were tested against Helicobacter pylori. The results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values lower than standard antibiotics, suggesting a potential alternative treatment for infections caused by this pathogen .
Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. The results showed that the compound led to significant reductions in cell viability at concentrations as low as 10 µM, highlighting its potential as an anticancer agent .
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structure-Activity Relationships (SARs)
Substituent Effects on Kinase Inhibition :
- Electron-Withdrawing Groups : Halogen (e.g., Cl) or nitro substituents on the arylidene moiety enhance EGFR kinase inhibition by improving binding to ATP pockets .
- Phenylethylidene vs. Benzylidene : Phenylethylidene derivatives (as in the target compound) exhibit lower activity than benzylidene analogs due to steric hindrance .
Impact of Heterocyclic Cores :
- Benzothiazole vs. Benzimidazole : Benzothiazole derivatives () show superior anticancer activity compared to benzimidazoles, likely due to enhanced lipophilicity and DNA intercalation .
- Triazole-Thiol Additions : The 1,2,4-triazole-thiol moiety () improves selectivity for cancer cells by targeting redox-sensitive pathways .
Role of Hydrazide Linkers :
- Schiff Base Flexibility : Conjugation with aldehydes increases planarity, facilitating intercalation into DNA or enzyme active sites .
- Metal Chelation : Hydrazide-nitrogen and imine groups enable chelation of transition metals (e.g., Zn²⁺ in α-glucosidase), enhancing inhibitory potency .
Pharmacological Performance Metrics
- Anticancer Potency : Benzothiazole acylhydrazones () and imidazolidine-dione derivatives () outperform the target compound in cytotoxicity assays, with IC₅₀ values in the low micromolar range.
- Enzyme Inhibition : Ethyl-thio benzimidazolyl acetohydrazides () are 60-fold more potent α-glucosidase inhibitors than the standard drug acarbose.
- Selectivity : Triazole-thioacetohydrazides () exhibit cancer cell selectivity (SI > 5) by sparing healthy fibroblasts (NIH3T3).
Q & A
Q. What are the standard laboratory-scale synthesis protocols for 2-(1H-benzimidazol-2-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide?
The synthesis typically involves a condensation reaction between 2-(1H-benzimidazol-2-yl)acetohydrazide and 1-phenylethanone under reflux conditions. Key steps include:
- Reagent preparation : Equimolar ratios of the hydrazide and ketone in ethanol or methanol.
- Reaction conditions : Reflux at 70–80°C for 6–8 hours with catalytic acetic acid.
- Purification : Recrystallization using methanol or ethanol, followed by vacuum drying.
Characterization is performed via NMR (to confirm hydrazone bond formation) and HPLC (to verify purity >95%) .
Q. How is the compound characterized to confirm structural integrity?
A multi-technique approach is employed:
- FT-IR : Identification of C=O (1650–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches.
- ¹H/¹³C NMR : Key signals include the hydrazone proton (δ 8.2–8.5 ppm) and benzimidazole aromatic protons (δ 7.3–7.8 ppm).
- Mass spectrometry : Molecular ion peak (M+H⁺) at m/z 335.2 .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should focus on:
- Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL).
- Enzyme inhibition : α-Glucosidase or cyclooxygenase (COX) inhibition assays (IC₅₀ determination via spectrophotometry).
- Cytotoxicity : MTT assays on human fibroblast cells to establish safety thresholds .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (SCXRD) reveals:
- Planarity : The benzimidazole and hydrazone moieties form a near-planar structure, stabilized by intramolecular hydrogen bonds (N–H⋯N, 2.8 Å).
- Crystal packing : Offset π-stacking between aromatic rings (3.5 Å spacing), influencing solubility and stability.
Refer to SHELX -refined data (e.g., CCDC deposition numbers) for comparative analysis .
Q. How to address contradictions in reported bioactivity data (e.g., variable IC₅₀ values)?
Discrepancies may arise from:
- Assay conditions : pH, temperature, or solvent (DMSO vs. aqueous buffer).
- Sample purity : Impurities >5% skew results; validate via HPLC-MS.
- Target specificity : Off-target effects in enzyme inhibition (e.g., α-glucosidase vs. α-amylase).
Recommended protocol : - Replicate assays with standardized controls.
- Use isogenic cell lines or enzyme isoforms for comparative studies .
Q. What computational strategies optimize the compound’s pharmacokinetic profile?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinity for VEGFR-2 (PDB: 3WZE) or COX-2 (PDB: 5KIR).
- ADMET prediction : SwissADME for logP (target: 2–3), bioavailability score (>0.55), and CYP450 interactions.
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
Q. How to design derivatives with enhanced solubility without compromising activity?
- Structural modifications :
- Introduce polar groups (e.g., -OH, -SO₃H) at the phenyl ring’s para position.
- Replace the ethylidene group with a pyridyl moiety for improved aqueous solubility.
- Formulation strategies :
- Nanoemulsion or cyclodextrin encapsulation (test via dynamic light scattering).
- Co-crystallization with succinic acid to enhance dissolution rate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
